3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give clues about its reactivity and properties.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include multi-step organic syntheses, and often requires knowledge of reaction mechanisms and the ability to interpret spectroscopic data to confirm the structure of the synthesized compound.Molecular Structure Analysis
This involves detailed study of the compound’s molecular geometry, often using techniques like X-ray crystallography or NMR spectroscopy. The electron distribution around the molecule can also be studied using computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its behavior with various reagents, its participation in catalytic cycles, or its decomposition pathways.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted or explained based on the compound’s structure.Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and preliminary spectroscopic study of analogues related to Zinquin, a specific fluorophore for Zn(II), which includes compounds like 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide. These compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating their potential use in fluorescent probes for zinc detection (Kimber et al., 2003).
Potential for Antimicrobial Activity
Studies have also investigated the antimicrobial properties of related compounds. For example, novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives have shown significant antimicrobial activity against various strains of bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Vanparia et al., 2010).
Anticancer and Anti-HIV Evaluation
Furthermore, some derivatives have been evaluated for their in vitro anticancer and anti-HIV activities, showcasing the diverse therapeutic potential of these compounds. For instance, 2-mercaptobenzenesulfonamide derivatives have been investigated for their sensitivity against leukemia cell lines and displayed moderate activity against HIV (Pomarnacka & Kornicka, 2001).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This could involve predicting new reactions that the compound could undergo, or new applications for the compound in areas like medicine, materials science, or catalysis. This often requires a deep understanding of the compound’s properties and behavior.
properties
IUPAC Name |
3-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-5-8-16(11-17(13)20)27(24,25)21-15-7-6-14-4-3-9-22(18(14)10-15)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPYJHYRKICGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide |
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